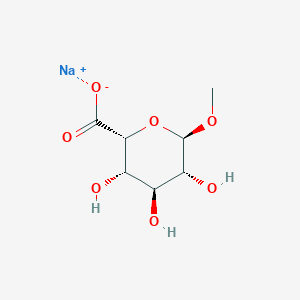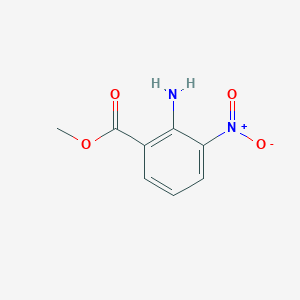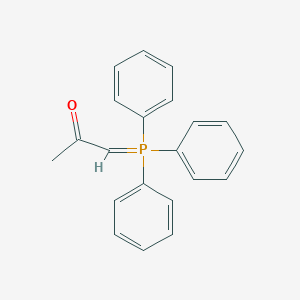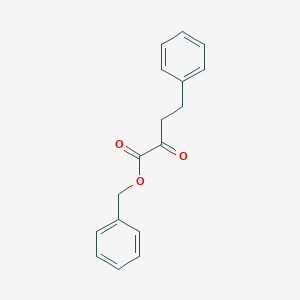
BENZYL 2-OXO-4-PHENYLBUTYRATE
Overview
Description
The interest in this molecule stems from its structural characteristics, which allow it to participate in various chemical reactions, leading to the formation of diverse products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzyl 2-oxo-4-phenylbutanoate can be achieved through the benzylation of 1,3-dicarbonyl compounds. An efficient method for this transformation involves the use of iron chloride hexahydrate as a catalyst under mild conditions. Another approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to ®-2-hydroxy-4-phenylbutanoate with carbonyl reductases, which offers high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Industrial Production Methods
Industrial production methods for Benzyl 2-oxo-4-phenylbutanoate often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic processes is also explored for industrial applications due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-4-phenylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iron chloride hexahydrate for benzylation, carbonyl reductases for biocatalytic reduction, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include ®-2-hydroxy-4-phenylbutanoate, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
Benzyl 2-oxo-4-phenylbutanoate exhibits diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are important drugs for managing hypertension.
Industry: The compound is used in material science and other industrial applications due to its unique properties and reactivity.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, as a precursor for ACE inhibitors, it plays a role in inhibiting the formation of angiotensin II, a vasoconstrictor, thereby lowering blood pressure . The compound’s structural characteristics allow it to participate in various biochemical pathways, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl 2-oxo-4-phenylbutanoate include:
- Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
- Methyl 3-bromo-4-oxo-4-phenylbutanoate
- Benzyl 2,3-dibenzyl-4-phenylbutanoate
Uniqueness
Its ability to serve as a precursor for ACE inhibitors further highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
benzyl 2-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAQZVULKCPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593196 | |
| Record name | Benzyl 2-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84688-29-9 | |
| Record name | Benzyl 2-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


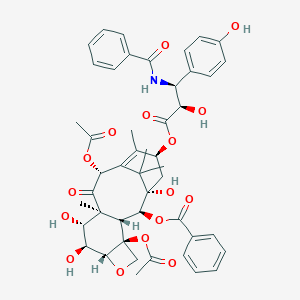

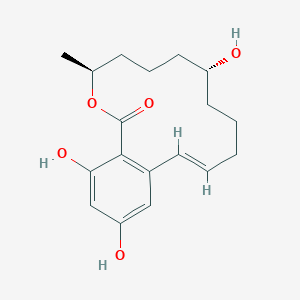
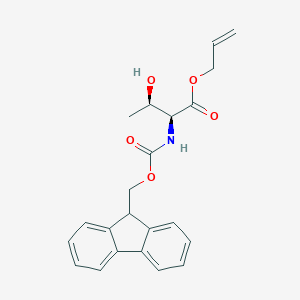
![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)
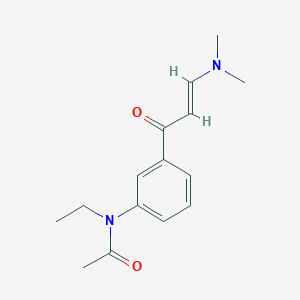
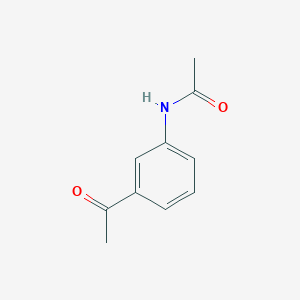
![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
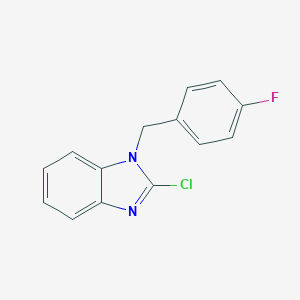
![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)
